molecular formula C16H14ClFN2O B1451931 6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157309-70-0

6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1451931
CAS No.: 1157309-70-0
M. Wt: 304.74 g/mol
InChI Key: BGWKTTVUQJIHLD-UHFFFAOYSA-N
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Description

6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one is a tetrahydroquinolinone derivative featuring a 2-chloro-6-fluorophenylmethylamino substituent at the 6-position of the bicyclic core. The 2-chloro-6-fluorophenyl group introduces steric and electronic effects that may enhance binding to biological targets, while the tetrahydroquinolinone scaffold provides a stable framework for functionalization .

Properties

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O/c17-13-2-1-3-14(18)12(13)9-19-11-5-6-15-10(8-11)4-7-16(21)20-15/h1-3,5-6,8,19H,4,7,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWKTTVUQJIHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NCC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula: C15H12ClFN4O
  • Molecular Weight: 318.733 g/mol
  • CAS Number: 1157309-70-0
  • Structure: The compound features a tetrahydroquinoline core substituted with a chloro-fluorophenylmethylamino group.

Mechanisms of Biological Activity

Research indicates that compounds in the tetrahydroquinoline class exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Reactive Oxygen Species (ROS): This compound has been shown to modulate ROS levels, which are critical in cancer proliferation and apoptosis.
  • Topoisomerase Inhibition: Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to increased apoptosis in cancer cells.
  • Cell Cycle Arrest: Studies suggest that this compound may induce cell cycle arrest in cancer cells by affecting various signaling pathways.

Biological Activity Data

Activity Effect Reference
AntiproliferativeInhibits growth of colorectal cancer cells (HCT-116)
Topoisomerase II InhibitionInduces apoptosis in tumor cell lines
ROS ModulationAlters oxidative stress levels leading to cell death

Study on Colorectal Cancer

A study published in Nature explored the synthesis and evaluation of tetrahydroquinolinones for their anticancer properties. The specific compound demonstrated significant antiproliferative activity at micromolar concentrations against colorectal cancer cells. It suppressed colony formation and migration while inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway .

Topoisomerase II Inhibition Study

In another investigation focused on novel topoisomerase II inhibitors, derivatives similar to this compound were found to effectively inhibit both TopoIIα and TopoIIβ activities across various human tumor cell lines. This inhibition was linked to the induction of apoptosis pathways .

Comparison with Similar Compounds

Research Implications

  • Material Science : The 2-chloro-6-fluorophenyl group’s role in enhancing hydrophobicity (as seen in superhydrophobic polymers) could inspire applications in drug delivery systems .

Preparation Methods

Synthetic Strategy Overview

The preparation of 6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one generally follows a convergent synthetic route involving:

  • Synthesis or procurement of the substituted aniline precursor (2-chloro-6-fluoroaniline derivative)
  • Construction of the tetrahydroquinolin-2-one core
  • N-alkylation or amination step to introduce the (2-chloro-6-fluorophenyl)methylamino substituent at the 6-position of the tetrahydroquinolinone ring

Synthesis of the Tetrahydroquinolin-2-one Core

The tetrahydroquinolin-2-one scaffold is typically synthesized via cyclization reactions involving:

  • Condensation of appropriate aniline derivatives with ketoesters or ketoacids to form quinolinone intermediates.
  • Subsequent reduction or hydrogenation steps to obtain the tetrahydroquinolinone ring system.
  • Control of reaction temperature and solvent choice is critical to optimize yield and selectivity.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Temperature (°C) Yield (%) Notes
Diazotization of nitroaniline Sodium nitrite, sulfuric acid, water 0–5 - Formation of diazonium salt
Reduction with hypophosphorous acid Hypophosphorous acid, iron powder (one-pot) 85–95 >80 Produces substituted aniline
Cyclization to tetrahydroquinolinone Ketoester + aniline derivative, acid catalyst 80–120 70–85 Forms tetrahydroquinolin-2-one core
Amination at 6-position (2-Chloro-6-fluorophenyl)methyl halide, base or catalyst 25–60 65–80 Nucleophilic substitution or reductive amination
Purification Washing with sodium bicarbonate, sodium chloride; recrystallization in toluene/hexane 25–45 - Ensures high purity and crystallinity

Research Findings and Optimization Notes

  • The diazotization and reduction steps are critical for obtaining high-purity substituted anilines; maintaining low temperature during diazotization prevents side reactions.
  • One-pot reduction using hypophosphorous acid and iron powder simplifies the process and improves yield.
  • The cyclization to form the tetrahydroquinolinone ring requires careful control of acid catalyst concentration and temperature to avoid polymerization or decomposition.
  • The amination step benefits from using freshly prepared benzyl halide derivatives and mild bases to prevent over-alkylation or ring opening.
  • Purification protocols involving aqueous washes and recrystallization from toluene/hexane mixtures yield a product with high purity suitable for pharmaceutical applications.

Q & A

Q. What are the common synthetic routes for 6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one, and what key reagents are involved?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A typical approach involves reacting 6-amino-1,2,3,4-tetrahydroquinolin-2-one with 2-chloro-6-fluorobenzyl chloride in the presence of a base (e.g., triethylamine) in anhydrous THF or DCM. For reduction steps, LiAlH₄ is often used to reduce intermediate amides or imines to amines . Key steps include temperature control (0–25°C) and inert atmosphere to prevent side reactions. Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral features should researchers focus on?

  • Methodological Answer :
  • ¹H NMR : Focus on aromatic proton signals (δ 6.4–7.2 ppm for substituted phenyl groups) and NH/amine protons (δ 2.8–3.5 ppm). Splitting patterns (e.g., doublets for fluorine-coupled protons) confirm substitution .
  • MS (ESI) : Look for [M+H]⁺ peaks; fragmentation patterns (e.g., loss of Cl/F substituents) validate the core structure .
  • IR : Amine N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) stretches (~1680 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the yield of this compound during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) minimizes decomposition.
  • Stoichiometry Adjustments : Excess benzyl chloride (1.2–1.5 eq) drives the reaction to completion .
  • Reference yields from similar syntheses (52–90%) to benchmark success .

Q. How should discrepancies in reported biological activities of similar tetrahydroquinolinone derivatives be methodologically addressed?

  • Methodological Answer :
  • Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines). For example, flucloxacillin metabolites with chloro-fluorophenyl groups show varying activity depending on assay design .
  • Structural Analog Analysis : Use CSD (Cambridge Structural Database) to correlate substituent positioning (e.g., Cl/F ortho vs. para) with activity trends .
  • Statistical Validation : Apply ANOVA to differentiate significant activity variations across studies.

Q. What strategies are recommended for resolving crystallographic data inconsistencies when determining the compound's structure?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution data to resolve ambiguities in bond angles/occupancies. Twinning parameters should be refined for crystals with pseudo-symmetry .
  • Validation Tools : Check R-factors (<5%) and electron density maps (e.g., omit maps for disordered regions).
  • Cross-Validation : Compare with CSD entries (e.g., similar tetrahydroquinolinones) to identify common packing motifs .

Q. What in silico methods are recommended to predict the biological targets of this compound, and how can molecular docking be validated experimentally?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets. Focus on hydrophobic pockets accommodating the chloro-fluorophenyl group.
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).
  • Experimental Validation :
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) for top computational hits.
  • Mutagenesis : Modify predicted binding residues (e.g., Tyr to Ala) to confirm docking poses .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

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